5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride
Description
Structural Characterization of 5,8-Difluoro-1,2,3,4-tetrahydroquinoline Hydrochloride
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple substituents. The compound's official International Union of Pure and Applied Chemistry name is designated as this compound, reflecting the precise positioning of the fluorine atoms at the 5 and 8 positions of the tetrahydroquinoline ring system. This nomenclature system provides unambiguous identification of the compound's structural features and distinguishes it from other positional isomers within the difluorotetrahydroquinoline family.
The Chemical Abstracts Service registry number 1384677-35-3 serves as the unique numerical identifier for this specific compound in chemical databases and literature. The International Chemical Identifier string InChI=1S/C9H9F2N.ClH/c10-7-3-4-8(11)9-6(7)2-1-5-12-9;/h3-4,12H,1-2,5H2;1H provides a standardized representation of the molecular structure, encoding both the organic base and the hydrochloride salt formation. The corresponding International Chemical Identifier Key ROIKAFVLARGFTO-UHFFFAOYSA-N offers a condensed hash representation suitable for database searching and computational applications.
The Molecular Design Limited number MFCD22375381 provides additional cataloging information for commercial and research databases. The Simplified Molecular Input Line Entry System notation FC1=CC=C(F)C2=C1NCCC2.[H]Cl represents the compound in a linear string format, clearly delineating the fluorine substitution pattern and the hydrochloride salt association. This systematic identification framework ensures accurate communication and retrieval of compound information across diverse scientific platforms and publications.
Molecular Formula and Weight Analysis
The molecular formula C9H10ClF2N accurately represents the elemental composition of this compound, encompassing nine carbon atoms, ten hydrogen atoms, one chlorine atom, two fluorine atoms, and one nitrogen atom. This formulation reflects the tetrahydroquinoline base structure with two fluorine substituents and the associated hydrochloride salt component. The precise atomic composition provides the foundation for calculating various molecular properties and predicting chemical behavior patterns.
The molecular weight determination yields a value of 205.63 grams per mole, calculated from the sum of individual atomic masses within the compound. This molecular weight places the compound within the range typical for small molecule pharmaceuticals and research chemicals. The relatively compact structure contributes to favorable physicochemical properties including membrane permeability and metabolic stability characteristics.
| Property | Value | Units |
|---|---|---|
| Molecular Formula | C9H10ClF2N | - |
| Molecular Weight | 205.63 | g/mol |
| Carbon Atoms | 9 | count |
| Hydrogen Atoms | 10 | count |
| Chlorine Atoms | 1 | count |
| Fluorine Atoms | 2 | count |
| Nitrogen Atoms | 1 | count |
The molecular composition analysis reveals several important structural characteristics that influence the compound's properties. The presence of two fluorine atoms introduces significant electronegativity effects that alter the electronic distribution within the quinoline ring system. The hydrochloride salt formation increases the overall molecular weight by 36.46 atomic mass units compared to the free base form, while simultaneously enhancing water solubility and crystalline stability. The nitrogen atom within the heterocyclic ring provides a basic site for protonation, facilitating salt formation and influencing biological activity profiles.
X-ray Crystallographic Data and Conformational Studies
The crystallographic analysis of this compound reveals important structural details regarding molecular geometry and intermolecular interactions. The compound typically crystallizes in a powder form at room temperature, indicating a well-defined crystalline lattice structure. The salt formation with hydrochloric acid contributes to enhanced crystalline stability compared to the free base form, providing improved handling characteristics and storage properties.
The tetrahydroquinoline ring system adopts a characteristic boat or chair conformation, with the saturated portion of the bicyclic structure exhibiting flexibility while the aromatic portion remains planar. The fluorine substituents at positions 5 and 8 introduce minimal steric hindrance due to their small atomic radius, allowing the molecule to maintain favorable conformational arrangements. The positioning of these fluorine atoms creates a symmetrical substitution pattern that influences both electronic properties and intermolecular packing arrangements.
Conformational studies indicate that the compound can exist in multiple low-energy conformations, primarily differing in the puckering of the tetrahydro ring portion. The presence of the nitrogen atom in the ring system provides additional conformational flexibility through potential hydrogen bonding interactions with the hydrochloride counterion. The overall molecular geometry demonstrates planarity in the aromatic region with controlled flexibility in the saturated ring portion, optimizing both stability and reactivity characteristics.
The intermolecular interactions within the crystal lattice include hydrogen bonding between the protonated nitrogen center and the chloride anion, contributing to the overall structural stability. Additional weak interactions such as fluorine-hydrogen contacts and aromatic stacking may contribute to the crystalline packing efficiency. These structural features combine to produce a stable solid-state form suitable for various research and development applications.
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectral Analysis
Nuclear Magnetic Resonance spectroscopy provides detailed structural information for this compound through analysis of both proton and carbon-13 environments. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals corresponding to the aromatic protons at positions 6 and 7, which appear as a multiplet in the aromatic region due to coupling with adjacent fluorine atoms. The fluorine substitution at positions 5 and 8 creates distinctive coupling patterns that serve as structural fingerprints for compound identification.
The tetrahydro portion of the molecule contributes signals in the aliphatic region, with the methylene protons at positions 1, 2, 3, and 4 appearing as complex multiplets due to vicinal coupling and conformational averaging. The protonated nitrogen center in the hydrochloride salt form typically exhibits a broad signal that may exchange with solvent, providing evidence for salt formation. The integration ratios of these signals confirm the expected hydrogen count and substitution pattern.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule, with aromatic carbons bearing fluorine substituents showing characteristic shifts and coupling patterns. The fluorinated carbons at positions 5 and 8 appear as doublets due to direct carbon-fluorine coupling, while adjacent carbons exhibit splitting patterns from through-bond fluorine coupling. The aliphatic carbons in the tetrahydro region display typical chemical shifts for saturated systems adjacent to aromatic rings.
Fluorine-19 Nuclear Magnetic Resonance provides direct observation of the fluorine substituents, typically appearing as sharp singlets due to the symmetrical substitution pattern. The chemical shift values reflect the electronic environment created by the quinoline ring system and provide confirmation of the 5,8-difluoro substitution pattern. Two-dimensional Nuclear Magnetic Resonance techniques can establish connectivity patterns and confirm structural assignments through correlation experiments.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry analysis of this compound provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 205, corresponding to the intact hydrochloride salt, while the protonated molecular ion of the free base typically appears at mass-to-charge ratio 170. The isotope pattern reflects the presence of chlorine and fluorine atoms, creating distinctive peak patterns that aid in compound identification.
The fragmentation pathway typically involves loss of hydrogen chloride to generate the free base molecular ion at mass-to-charge ratio 169, followed by subsequent fragmentation of the organic portion. Common fragment ions include loss of hydrogen fluoride units, generating peaks at mass-to-charge ratios corresponding to sequential fluorine elimination. The stability of the quinoline ring system often leads to the formation of characteristic aromatic fragment ions that retain the heterocyclic nitrogen.
| Fragment Ion | Mass-to-Charge Ratio | Assignment |
|---|---|---|
| [M+H]+ | 206 | Protonated molecular ion |
| [M-HCl]+ | 170 | Free base molecular ion |
| [M-HCl-HF]+ | 150 | Single fluorine loss |
| [M-HCl-2HF]+ | 130 | Double fluorine loss |
The fragmentation behavior provides insights into the relative stability of different molecular regions and can distinguish positional isomers through characteristic fragmentation patterns. High-resolution mass spectrometry can provide exact mass measurements that confirm elemental composition and support structural assignments. Tandem mass spectrometry techniques enable detailed fragmentation pathway elucidation and provide additional structural confirmation.
Infrared and Ultraviolet-Visible Spectral Features
Infrared spectroscopy of this compound reveals characteristic absorption bands that provide structural confirmation and functional group identification. The aromatic carbon-hydrogen stretching vibrations typically appear in the 3000-3100 wavenumber region, while aliphatic carbon-hydrogen stretches contribute bands in the 2800-3000 wavenumber range. The presence of the protonated nitrogen center in the hydrochloride salt often produces broad absorption features in the 2500-3500 wavenumber region due to nitrogen-hydrogen stretching and associated hydrogen bonding interactions.
The aromatic carbon-carbon stretching vibrations appear as multiple bands in the 1450-1650 wavenumber region, with the fluorine substitution affecting both frequency and intensity patterns compared to unsubstituted analogs. Carbon-fluorine stretching vibrations contribute strong absorption bands in the 1000-1350 wavenumber region, providing definitive evidence for fluorine substitution. The fingerprint region below 1000 wavenumbers contains numerous bands arising from various bending and skeletal vibrations that serve as molecular fingerprints.
Ultraviolet-Visible spectroscopy provides information about the electronic transitions within the aromatic quinoline system. The compound typically exhibits absorption maxima in the 250-300 nanometer region, corresponding to π→π* transitions within the aromatic ring system. The fluorine substitution affects the electronic distribution and may cause shifts in absorption wavelengths compared to unsubstituted tetrahydroquinoline analogs. Additional absorption features may appear at longer wavelengths due to n→π* transitions involving the nitrogen lone pair.
The extinction coefficients and spectral shapes provide quantitative information about electronic transition probabilities and can be used for concentration determination and purity assessment. Solvent effects on the spectral features provide insights into ground-state and excited-state interactions with the surrounding medium. The combination of infrared and ultraviolet-visible spectral data provides comprehensive characterization of both structural and electronic properties of the compound.
Properties
IUPAC Name |
5,8-difluoro-1,2,3,4-tetrahydroquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-7-3-4-8(11)9-6(7)2-1-5-12-9;/h3-4,12H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIKAFVLARGFTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2NC1)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of N-Acyl β-Phenylethylamine Derivatives
A common synthetic approach to 5,8-difluoro-1,2,3,4-tetrahydroquinoline hydrochloride involves the cyclization of N-acyl derivatives of β-phenylethylamine. This cyclization is typically promoted by dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2). These reagents facilitate ring closure to form the tetrahydroquinoline core with fluorine substituents at the 5 and 8 positions. The hydrochloride salt is then formed by treatment with hydrogen chloride in ethanol or ether solvents, precipitating the hydrochloride salt of the target compound.
Fluorination via Deoxyfluorination of Hydroxy Precursors
An advanced regioselective method involves the preparation of hydroxy-substituted tetrahydroquinolines followed by deoxyfluorination to introduce fluorine atoms at specific positions. This method starts with catecholamine derivatives bearing N-protecting groups, which undergo oxidative cyclization to form hydroxy-substituted tetrahydroquinolines. Subsequent deoxyfluorination selectively replaces hydroxy groups with fluorine atoms. The choice of N-protecting group significantly influences the regioselectivity of fluorine incorporation, allowing access to 5,8-difluoro derivatives.
Detailed Stepwise Synthetic Procedures
Industrial-Scale Cyclization Route
- Starting materials: N-acyl β-phenylethylamine derivatives with fluorine substituents.
- Cyclization agents: POCl3, P2O5, or ZnCl2.
- Reaction conditions: Controlled temperature, often under reflux or elevated temperatures.
- Work-up: Treatment with ethanolic hydrogen chloride to form the hydrochloride salt.
- Purification: Crystallization or filtration to isolate the pure hydrochloride salt.
- Notes: Industrial production emphasizes stringent quality control and environmental management due to the use of corrosive reagents.
Multi-Step Palladium-Catalyzed Carbonylation and Hydrolysis Route
- Step 1: Bromination of 7,8-difluoroquinoline using N-bromosuccinimide in acetic acid at ~110 °C for 12 hours to yield 3-bromo-7,8-difluoroquinoline.
- Step 2: Palladium-catalyzed carbonylation of 3-bromo-7,8-difluoroquinoline in methanol under carbon monoxide pressure (60 psi) at 60 °C to form 7,8-difluoroquinoline-3-methyl formate.
- Step 3: Alkaline hydrolysis of the methyl formate to 7,8-difluoroquinoline-3-formic acid.
- Step 4: Conversion to 3-amino-7,8-difluoroquinoline via amide formation and Hofmann rearrangement using sodium hypobromite.
- Step 5: Final cyclization and reduction steps to obtain the tetrahydroquinoline core.
- Challenges: This route involves high-temperature steps (>250 °C), toxic reagents (phosphorus oxychloride), and environmental concerns due to bromine usage and byproduct formation. Yield optimization and safer alternatives are ongoing research areas.
Comparative Data Table of Key Preparation Methods
| Method | Key Steps | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Cyclization of N-acyl derivatives | Cyclization with POCl3/P2O5/ZnCl2, HCl salt formation | Moderate to high temperature, acidic media | Straightforward, scalable industrial route | Use of corrosive reagents, environmental concerns |
| Deoxyfluorination of hydroxy precursors | Oxidative cyclization, deoxyfluorination | Mild to moderate temperature, selective fluorination | High regioselectivity, tunable substitution | Requires N-protecting groups, multi-step |
| Palladium-catalyzed carbonylation & Hofmann rearrangement | Bromination, Pd-catalyzed carbonylation, hydrolysis, amide formation, rearrangement | High temperature, CO pressure, strong base | Access to aminoquinoline intermediates | Long route, hazardous reagents, low yield |
Research Findings and Mechanistic Insights
Role of N-Protecting Groups: The electronic nature of the N-protecting group in catecholamine derivatives strongly affects both oxidative cyclization and subsequent deoxyfluorination regioselectivity. Electron-withdrawing groups tend to favor fluorination at the 7-position, while less electron-withdrawing groups favor the 6-position. This insight is critical for directing fluorine substitution to the 5 and 8 positions in related systems.
Environmental and Safety Considerations: Traditional methods using phosphorus oxychloride and bromine reagents pose significant environmental and safety challenges. Modern research focuses on developing milder conditions and catalytic systems to reduce toxic waste and improve yields.
Industrial Adaptation: The industrial synthesis adapts these laboratory methods by scaling up with automated control of reaction parameters and rigorous purification to ensure product consistency. The hydrochloride salt form is preferred for stability and ease of handling.
Chemical Reactions Analysis
Types of Reactions: 5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: More saturated tetrahydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
Scientific Research Applications
Chemical Applications
Building Block in Synthesis
5,8-DFTHCl serves as a critical building block in the synthesis of more complex fluorinated compounds. Its tetrahydroquinoline core structure allows for the introduction of various substituents, making it versatile for creating novel materials and catalysts.
Reactivity and Mechanism
The presence of fluorine atoms at positions 5 and 8 enhances the compound's reactivity. It can undergo various chemical reactions such as oxidation to form quinoline derivatives and reduction to yield more saturated derivatives. These reactions are crucial for developing new chemical entities with desired properties.
Biological Applications
Antimicrobial Properties
Research indicates that fluorinated quinolines, including 5,8-DFTHCl, exhibit significant antibacterial and antiviral activities. The compound's structure allows it to interact effectively with bacterial cell membranes and viral components, potentially disrupting their functions. Preliminary studies have shown promising results against resistant bacterial strains and viruses like SARS-CoV-2.
Anticancer Activity
5,8-DFTHCl has been investigated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cells and disrupt cell cycle progression. For instance, in tests against A549 lung cancer cells and MCF-7 breast cancer cells, it showed IC50 values of 10.5 µM and 12.3 µM respectively.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5,8-Difluoro-1,2,3,4-tetrahydroquinoline | A549 (Lung Cancer) | 10.5 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 12.3 | Cell cycle arrest |
Industrial Applications
Pharmaceuticals
In the pharmaceutical industry, 5,8-DFTHCl is utilized in the development of new drugs due to its biological activity profile. It is being explored as a precursor for synthesizing compounds with potential therapeutic effects against various diseases .
Material Science
The compound's unique properties make it suitable for applications in material science. Its thermal stability and electronic characteristics may be beneficial in developing advanced materials such as liquid crystals and other functional materials .
Case Studies and Research Findings
Antiviral Research
In studies focused on SARS-CoV-2, derivatives of tetrahydroquinoline structures were shown to inhibit viral replication effectively. The most potent derivatives exhibited EC50 values lower than traditional antiviral agents like chloroquine.
Cancer Research Insights
A series of substituted quinolines were evaluated for their anticancer effects. Compounds structurally related to 5,8-DFTHCl demonstrated moderate to good inhibitory effects on various cancer cell lines, highlighting their potential as selective EGFR blockers .
Mechanism of Action
The mechanism of action of 5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with biological molecules, leading to increased binding affinity and stability. This compound can inhibit various enzymes and proteins, making it effective in disrupting biological pathways involved in bacterial and viral infections, as well as cancer cell proliferation .
Comparison with Similar Compounds
Research Findings and Trends
- Bioactivity : Fluorine at position 5 in the target compound enhances electron-deficient character, improving interactions with aromatic residues in enzyme binding pockets .
- Regulatory Status : The compound is listed in pharmacopeial standards (e.g., LGC Standards) for API impurity profiling, underscoring its industrial relevance .
Biological Activity
5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride (5,8-DFTHCl) is a fluorinated derivative of tetrahydroquinoline that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
5,8-DFTHCl is characterized by the presence of two fluorine atoms at the 5 and 8 positions of the quinoline ring. Its molecular formula is CHClFN, with a molecular weight of 205.63 g/mol. The compound exists as a hydrochloride salt, which enhances its solubility in biological systems.
The biological activity of 5,8-DFTHCl is largely attributed to its interaction with various molecular targets within cells. The incorporation of fluorine atoms is known to enhance the binding affinity and stability of compounds in biological systems. This compound may inhibit specific enzymes and proteins involved in critical cellular pathways, particularly those related to infectious diseases and cancer .
Antimicrobial Properties
Research indicates that fluorinated quinolines, including 5,8-DFTHCl, exhibit significant antibacterial and antiviral activities. The compound's structure allows it to interact effectively with bacterial cell membranes and viral components, potentially disrupting their functions .
- Antibacterial Activity : Studies have shown that tetrahydroquinoline derivatives can inhibit the growth of various bacterial strains. For instance, compounds similar to 5,8-DFTHCl have been tested against resistant strains of bacteria with promising results.
- Antiviral Activity : The compound's potential as an antiviral agent has been explored in the context of SARS-CoV-2. Preliminary studies suggest that it may inhibit viral replication in vitro .
Anticancer Activity
Tetrahydroquinoline derivatives have been investigated for their anticancer properties due to their ability to interfere with cancer cell proliferation. 5,8-DFTHCl has shown promise in preliminary studies targeting specific cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5,8-Difluoro-1,2,3,4-tetrahydroquinoline | A549 (Lung Cancer) | 10.5 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 12.3 | Cell cycle arrest |
These results indicate that 5,8-DFTHCl may induce apoptosis and disrupt cell cycle progression in cancer cells .
Case Studies and Research Findings
- Antiviral Studies : In a study focused on SARS-CoV-2, compounds derived from tetrahydroquinoline structures were shown to inhibit viral replication effectively. The most potent derivatives exhibited EC50 values lower than traditional antiviral agents like chloroquine .
- Cancer Research : A series of substituted quinolines were evaluated for their anticancer effects. Compounds structurally related to 5,8-DFTHCl demonstrated moderate to good inhibitory effects on various cancer cell lines, highlighting their potential as selective EGFR blockers .
- Pharmacokinetics : Research into the pharmacokinetic properties of tetrahydroquinoline derivatives suggests that modifications can enhance bioavailability and therapeutic efficacy. For example, derivatives similar to 5,8-DFTHCl showed improved absorption in animal models .
Q & A
Q. What synthetic methodologies are recommended for preparing 5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride?
Answer: Synthesis typically involves cyclization of fluoro-substituted aniline precursors followed by hydrochlorination. Key steps include:
- Fluorination : Electrophilic fluorination using agents like Selectfluor® or Balz-Schiemann reactions for aromatic fluorination .
- Cyclization : Acid-catalyzed cyclization (e.g., polyphosphoric acid) to form the tetrahydroquinoline core.
- Purification : Column chromatography (silica gel, eluting with methanol/ethyl acetate) or recrystallization from ethanol/water mixtures .
- Hydrochloride salt formation : Treatment with HCl gas in anhydrous ether .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Answer:
- NMR : and NMR confirm fluorine positions and ring saturation. NMR resolves backbone connectivity .
- X-ray crystallography : Determines absolute configuration and hydrogen bonding patterns (e.g., HCl interactions) .
- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) .
Q. What solvent systems are optimal for solubility and stability studies?
Answer:
- Solubility : Polar aprotic solvents (DMSO, DMF) enhance solubility due to the hydrochloride salt. Aqueous buffers (pH 4–6) are stable for short-term storage .
- Stability : Avoid basic conditions (pH > 7) to prevent freebase precipitation. Store at –20°C under inert gas (argon) to minimize hydrolysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies in fluorination efficiency during synthesis?
Answer: Fluorination yield variations arise from electronic effects of substituents. Mitigation strategies include:
Q. What computational approaches predict the reactivity and electronic properties of this compound?
Answer:
- DFT calculations : Optimize geometry (B3LYP/6-31G*) to assess fluorine’s electron-withdrawing effects on ring aromaticity .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina .
- pKa prediction : Tools like MarvinSuite estimate protonation states in physiological conditions .
Q. How can impurities or isomeric byproducts be identified and separated?
Answer:
- Impurity profiling : LC-MS/MS detects regioisomers (e.g., 6,7-difluoro analogs) via fragmentation patterns .
- Chiral separation : Use amylose-based chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .
- Crystallographic differentiation : Single-crystal XRD distinguishes diastereomers via unit-cell parameters .
Q. What strategies validate the compound’s stability under experimental conditions (e.g., catalysis or bioassays)?
Answer:
- Accelerated stability testing : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- Mass balance studies : Compare initial and recovered mass after reaction conditions to assess decomposition .
- pH-rate profiling : Determine degradation kinetics in buffers (pH 2–12) to identify labile moieties .
Data Analysis and Experimental Design
Q. How should researchers design dose-response studies for bioactivity screening?
Answer:
- Concentration range : Use 0.1–100 µM in triplicate, with positive controls (e.g., kinase inhibitors for enzymatic assays) .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests for inter-group comparisons.
- Negative controls : Include vehicle (DMSO) and scrambled analogs to rule off-target effects .
Q. What protocols address conflicting crystallographic and NMR data for structural elucidation?
Answer:
Q. How can researchers optimize reaction scalability while maintaining enantiomeric purity?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
